

# In-Depth Technical Guide: Mass Spectrometry Analysis of O-(Tert-butyl diphenylsilyl)hydroxylamine

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## Compound of Interest

Compound Name: O-(Tert-butyl diphenylsilyl)hydroxylamine

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This technical guide provides a detailed overview of the mass spectrometry analysis of **O-(Tert-butyl diphenylsilyl)hydroxylamine**, a crucial reagent in synthetic organic chemistry. This document outlines the expected fragmentation patterns under electron ionization (EI) conditions, presents key mass spectral data, and offers a generalized experimental protocol for its analysis, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

## Introduction

**O-(Tert-butyl diphenylsilyl)hydroxylamine** (TBDPS-OH<sub>2</sub>) is a silyl ether derivative of hydroxylamine that has found applications in organic synthesis. Its characterization is essential for reaction monitoring, purity assessment, and quality control. Mass spectrometry is a primary analytical technique for the structural elucidation and identification of such compounds. This guide focuses on the behavior of TBDPS-OH<sub>2</sub> under mass spectrometric conditions, providing researchers with the necessary information for its analysis. The molecular formula of **O-(Tert-butyl diphenylsilyl)hydroxylamine** is C<sub>16</sub>H<sub>21</sub>NOSi, and its molecular weight is approximately 271.43 g/mol .<sup>[1]</sup>

## Mass Spectrometry Data

The mass spectral data for **O-(Tert-butyl diphenylsilyl)hydroxylamine** is most commonly acquired using GC-MS with electron ionization (EI).<sup>[1]</sup> While the full spectrum from proprietary databases is not publicly available, analysis of the fragmentation patterns of structurally related tert-butyl diphenylsilyl ethers and other silyl derivatives allows for the prediction and interpretation of its mass spectrum.

## Quantitative Mass Spectral Data (Predicted)

The following table summarizes the predicted major ions and their relative abundances for **O-(Tert-butyl diphenylsilyl)hydroxylamine** under typical EI-MS conditions. These predictions are based on established fragmentation mechanisms for silyl ethers.

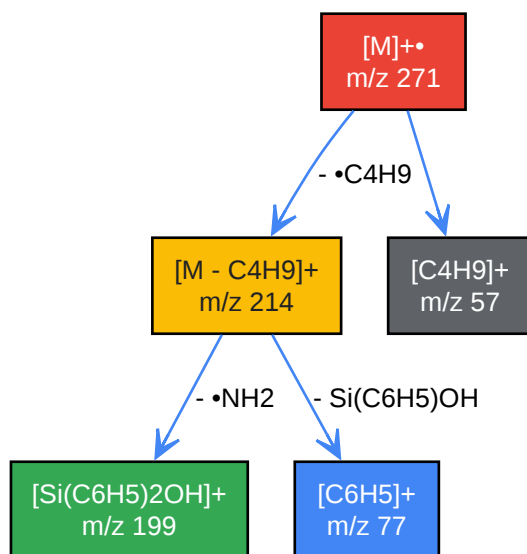
m/z (Mass-to-Charge Ratio)	Proposed Ion Structure	Fragmentation Pathway	Predicted Relative Abundance
271	[C <sub>16</sub> H <sub>21</sub> NO <sub>2</sub> Si] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )	Low to Very Low
214	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Loss of tert-butyl radical	High
199	[Si(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> OH] <sup>+</sup>	Rearrangement and loss of NH <sub>2</sub>	Moderate
181	[Si(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> H] <sup>+</sup>	Further fragmentation	Moderate
154	[C <sub>12</sub> H <sub>10</sub> ] <sup>+</sup>	Biphenyl radical cation	Low
135	[Si(C <sub>6</sub> H <sub>5</sub> )(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>	Rearrangement and fragmentation	Low
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation	Moderate to High
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	tert-Butyl cation	Moderate

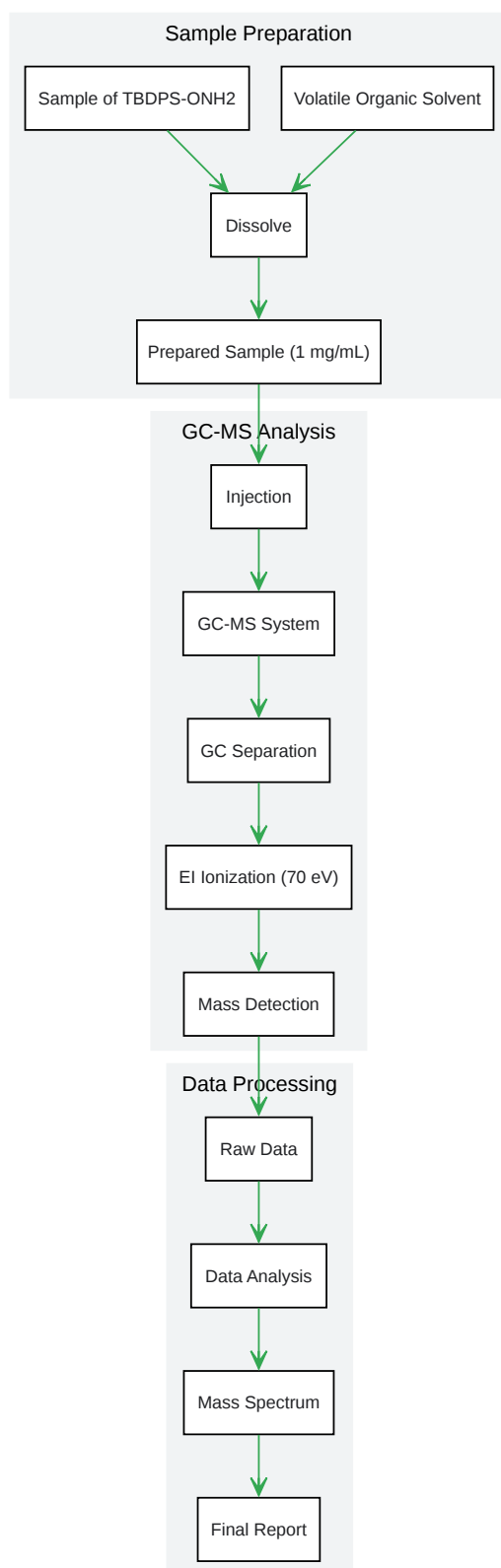
## Fragmentation Pathways

Under electron ionization, **O-(Tert-butyl diphenylsilyl)hydroxylamine** is expected to undergo several characteristic fragmentation reactions. The primary fragmentation is the cleavage of the silicon-tert-butyl bond, which is a common pathway for tert-butylsilyl ethers due to the stability of the resulting tert-butyl radical and the subsequent stabilized silylium ion.

A key fragmentation pathway for silyl ethers is the cleavage of an alkyl group from the silicon atom. The loss of the tert-butyl group (a neutral loss of 57 Da) is a dominant fragmentation pathway. This leads to the formation of a stable  $[M-57]^+$  ion, which is often the base peak in the spectrum of tert-butylsilyl derivatives.

The following diagram illustrates the predicted primary fragmentation pathway for **O-(Tert-butyl)diphenylsilyl)hydroxylamine**.





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## References

- 1. O-(tert-Butyldiphenylsilyl)hydroxylamine | C<sub>16</sub>H<sub>21</sub>NOSi | CID 11737343 - PubChem [pubchem.ncbi.nlm.nih.gov]
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